molecular formula C9H5ClN2O3 B1594999 5-Chloro-7-nitroquinolin-8-ol CAS No. 18472-03-2

5-Chloro-7-nitroquinolin-8-ol

Cat. No. B1594999
CAS RN: 18472-03-2
M. Wt: 224.6 g/mol
InChI Key: YMZCBKSIFLQQEM-UHFFFAOYSA-N
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Description

5-Chloro-7-nitroquinolin-8-ol is a synthetic quinoline derivative with the molecular formula C9H5ClN2O3 . It has a molecular weight of 224.60 g/mol . This compound has shown promising properties for various scientific applications.


Synthesis Analysis

The synthesis of 5-Chloro-7-nitroquinolin-8-ol has been reported in the literature . The starting compound, 5-chloro-quinolin-8-ol, was prepared from 2-amino-4-chlorophenol according to a known procedure .


Molecular Structure Analysis

The molecular structure of 5-Chloro-7-nitroquinolin-8-ol includes a quinoline core with nitro and hydroxy substituents at positions 7 and 8, respectively, and a chlorine atom at position 5 . The InChIKey for this compound is YMZCBKSIFLQQEM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-7-nitroquinolin-8-ol has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 78.9 Ų .

Scientific Research Applications

  • Neurotoxicity and Repurposing in Cancer Therapy

    • Initially used as an anti-parasitic agent, 5-Chloro-7-iodo-quinolin-8-ol, a related compound, was withdrawn due to neurotoxicity concerns. Recent research has indicated potential in cancer therapy due to its ability to inhibit proteasome function and bind copper, suggesting a role in dissolving beta-amyloid plaques in Alzheimer's disease treatment (Mao & Schimmer, 2008).
  • Antimalarial Properties

    • A study on derivatives of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, which are structurally related to 5-Chloro-7-nitroquinolin-8-ol, showed promising antimalarial properties, demonstrating effectiveness against resistant strains of parasites and suggesting potential for clinical trials (Werbel et al., 1986).
  • Spectroscopic Characterization and Reactive Properties

    • A spectroscopic and computational study on 5-Chloro-8-hydroxyquinoline (a derivative of 5-Chloro-7-nitroquinolin-8-ol) highlighted its non-linear optical (NLO) behavior, suggesting potential development as NLO materials. The study also included docking results indicating possible inhibitory activity against ACP reductase (Sureshkumar et al., 2018).
  • Synthesis and Antibacterial Properties

    • Research on 8-nitrofluoroquinolone derivatives, closely related to 5-Chloro-7-nitroquinolin-8-ol, demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains, suggesting potential for further exploration in developing new antibacterial agents (Al-Hiari et al., 2007).
  • Tautomerism and Substituent Effect in Medicine Molecules

    • A study on 8-hydroxyquinoline and its derivatives (including 5-chloro-7-nitroquinolin-8-ol) using computational methods indicated that these molecules predominantly exist in a stable form with an intramolecular OH⋯N hydrogen bond. This finding is significant in understanding the behavior of these compounds in biological systems (Karpińska et al., 2010).
  • Determination of Metal Complexes

    • A study determined thorium(IV) and uranium(VI) complexes of 5-Chloro-7-amino-8-hydroxyquinoline (a derivative of 5-Chloro-7-nitroquinolin-8-ol), finding thorium(IV) complexes to be more stable. This suggests the compound's potential application in nuclear chemistry and materials science (Ünak et al., 1995).
  • Synthesis and Characterization of Azo Dyes

    • A study on the synthesis and characterization of new azo dyes derived from 5-chloro-8-hydroxy quinoline (a derivative of 5-Chloro-7-nitroquinolin-8-ol) showcased their potential in the field of dyes and pigments, with implications for industrial
    applications in textiles and materials engineering .
  • Prodrug Systems for Reductive Activation

    • Research on 2-aryl-5-nitroquinolines, structurally similar to 5-Chloro-7-nitroquinolin-8-ol, focused on their synthesis as potential prodrug systems. The study explored their fragmentation upon reduction of the nitro group, contributing to the understanding of prodrug activation mechanisms (Couch et al., 2008).
  • Anticancer Activity of Platinum(II) Complexes

    • A study on platinum(II) complexes with 5-chloro-7-iodo-8-quinolinol (a derivative of 5-Chloro-7-nitroquinolin-8-ol) demonstrated potent anticancer activity. These findings highlight the potential of such complexes in cancer therapy and the role of quinoline derivatives in enhancing their efficacy (Živković et al., 2018).

Future Directions

While specific future directions for 5-Chloro-7-nitroquinolin-8-ol are not available, research into quinoline derivatives is ongoing, with a focus on their potential applications in various fields such as medicine .

properties

IUPAC Name

5-chloro-7-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCBKSIFLQQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293784
Record name 5-chloro-7-nitroquinolin-8-ol
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Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-nitroquinolin-8-ol

CAS RN

18472-03-2
Record name 5-Chloro-7-nitro-8-hydroxyquinoline
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Record name NSC 92208
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Record name 18472-03-2
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Record name 5-chloro-7-nitroquinolin-8-ol
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Record name 5-CHLORO-7-NITRO-8-QUINOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ZG Jiao, HQ He, CC Zeng, JJ Tan, LM Hu, CX Wang - Molecules, 2010 - mdpi.com
Styrylquinoline derivatives are demonstrated to be HIV-1 integrase inhibitors. On the basis of our previous CoMFA analysis of a series of styrylquinoline derivatives, N-[(2-substituted-…
Number of citations: 29 www.mdpi.com
M Harmošová, E Samoľová, N Kuncová, I Potočňák - Acta Cryst, 2021 - scripts.iucr.org
Complex 1 has a polymeric structure. Zn (II) atom is penta-coordinated by one bidentate molecule of ClNQ ligand, one molecule of water and a pair of crystallographically equivalent …
Number of citations: 0 scripts.iucr.org
S Vallejos, A Muñoz, S Ibeas, F Serna… - Journal of Materials …, 2013 - pubs.rsc.org
… 5-Chloro-7-nitroquinolin-8-ol (1). To a 1 L flask, which was fitted with a mechanical stirrer … was added 14.96 mmol (3.36 g) of 5-chloro-7-nitroquinolin-8-ol (1) and 78.69 mmol (13.70 g) of …
Number of citations: 60 pubs.rsc.org

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